![molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CCR4 Antagonists for Inflammation and Dermatitis
A study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists, leading to the synthesis of a compound that demonstrated strong inhibition of human/mouse chemotaxis. Oral administration of this compound showed anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential therapeutic applications for inflammatory conditions (Yokoyama et al., 2009).
Antibacterial and Antifungal Activity
Another research effort synthesized novel quinazolinone analogs, showing significant biological activity against standard bacterial and fungal strains. These findings highlight the antimicrobial potential of quinazolinone derivatives (ANISETTI & Reddy, 2012).
Antifungal Activity of Quinazolinone Derivatives
Quinazolinone derivatives were also studied for their antifungal activities, revealing potential for the development of new antifungal agents (Shivan & Holla, 2011).
Antihypertensive Agents
The synthesis and testing of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents were explored. Among these, specific compounds produced strong hypotension in a spontaneously hypertensive rat model, indicating their potential as antihypertensive medications (Takai et al., 1986).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid, followed by cyclization and sulfanylation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-piperidin-1-ylpiperidine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid using acetic acid and ethanol as solvents and EDCI/HOBt as coupling agents to form the intermediate product.", "Step 2: Cyclization of the intermediate product using sodium hydroxide as a base to form the quinazolinone ring.", "Step 3: Sulfanylation of the quinazolinone ring using thionyl chloride and sodium sulfide to form the final product." ] } | |
Número CAS |
422283-39-4 |
Nombre del producto |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C26H29ClN4O2S |
Peso molecular |
497.05 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34) |
Clave InChI |
XMXOAGVFJWYQPD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



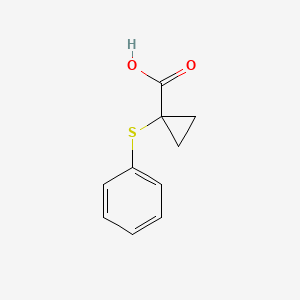
![4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2965469.png)
![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)
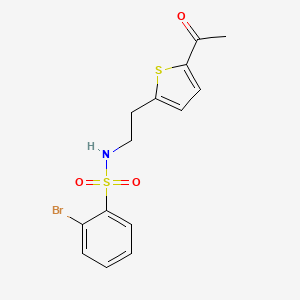
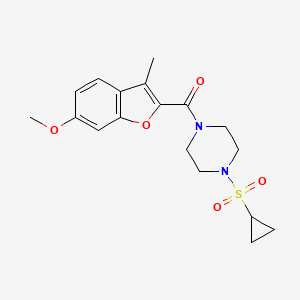
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
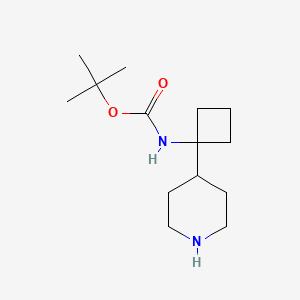

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
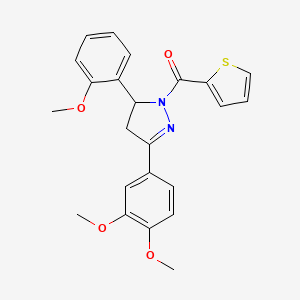
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)